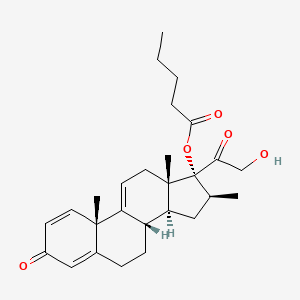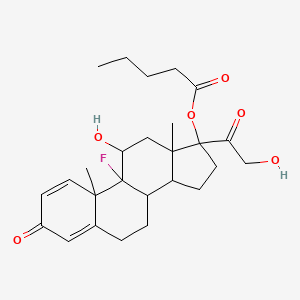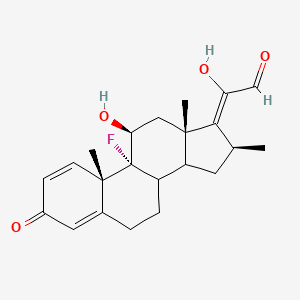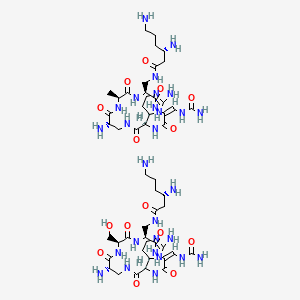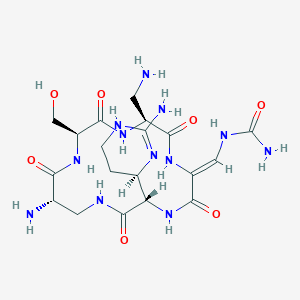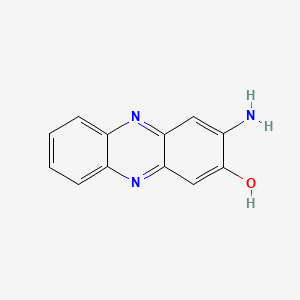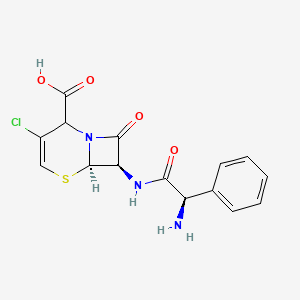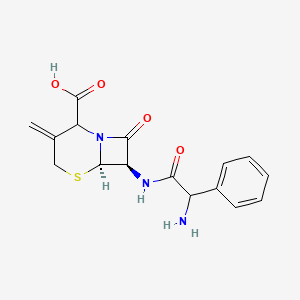
Ceftibuten Related Impurity 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Impurity Profiling and Quality Control
- In the realm of drug development, profiling impurities in active pharmaceutical ingredients (APIs) like Ceftibuten is crucial. A study on Cefteram pivoxil, a related cephalosporin antibiotic, employed Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) to identify impurities under various conditions, underscoring the importance of impurity profiling for drug quality control and stability (Yue et al., 2020).
Pharmacokinetics and Drug Stability
- The stability of Ceftibuten to various beta-lactamases has been studied, showing its resilience against hydrolysis by these enzymes, which is crucial for maintaining its effectiveness in treating infections (Perilli et al., 2001).
- Another study focused on the pharmacokinetic analysis of Ceftibuten in humans, investigating its absorption process and solubility properties, which are key to understanding its effectiveness as an antibiotic (Takayoshi et al., 1990).
In Vitro Antibacterial Activity
- Research has been conducted on Ceftibuten’s in vitro activity against various pathogens, including its effects on biofilm production and bacterial adherence, which are critical for assessing its therapeutic potential in treating respiratory and urinary tract infections (Maioli et al., 2007).
Respiratory Tract Penetration
- A pharmacokinetic study on the penetration of Ceftibuten into respiratory tissues and fluids highlighted its effectiveness in treating upper and lower respiratory tract infections, an important consideration for its clinical use (Krumpe et al., 1999).
Combination Therapy and Resistance
- The combination of Ceftibuten with other agents, such as SCH 29482, a penem antibiotic, was evaluated to determine their collective effectiveness against various pathogens, highlighting the importance of combination therapy in overcoming resistance (Chin et al., 1991).
Safety and Hazards
Ceftibuten, the parent compound, is harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust and use only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ceftibuten Related Impurity 3 involves the conversion of 7-aminocephalosporanic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: 7-aminocephalosporanic acid is reacted with methyl iodide in the presence of sodium hydroxide to form the corresponding methyl ester.", "Step 2: The methyl ester is hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is treated with sodium bicarbonate to form the corresponding sodium salt.", "Step 4: The sodium salt is extracted with ethyl acetate to remove impurities.", "Step 5: The ethyl acetate layer is washed with water and dried over sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to obtain Ceftibuten Related Impurity 3 as a white solid." ] } | |
Numéro CAS |
1140311-29-0 |
Nom du produit |
Ceftibuten Related Impurity 3 |
Formule moléculaire |
C18H18N2O6S |
Poids moléculaire |
390.42 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







